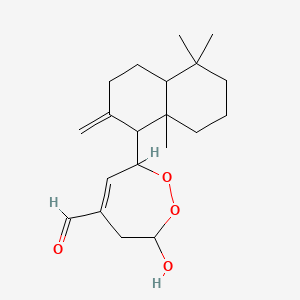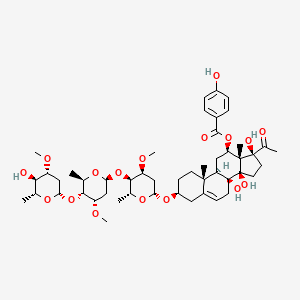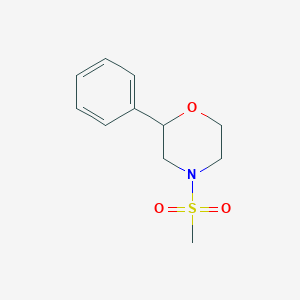
Coronarin B
Vue d'ensemble
Description
Coronarin B is a labdane diterpenoid . It is a natural compound that has been found in various species, including Hedychium coronarium .
Molecular Structure Analysis
Coronarin B has the molecular formula C20H30O4 . Its molecular weight is 334.4 g/mol . The structure includes a labdane skeleton, which is a common feature of diterpenoids .Physical And Chemical Properties Analysis
Coronarin B has a molecular weight of 334.4 g/mol . Other specific physical and chemical properties are not detailed in the available literature.Applications De Recherche Scientifique
Anti-Inflammatory Applications
Coronarin B has been identified as a potent anti-inflammatory agent. Studies have shown its effectiveness in reducing inflammation by inhibiting key inflammatory markers and pathways. For instance, it has been observed to attenuate lipopolysaccharide-induced acute lung injury in both in vivo and in vitro models . This suggests its potential use in treating conditions characterized by inflammation, such as asthma, arthritis, and inflammatory bowel disease.
Antioxidant Potential
The antioxidant properties of Coronarin B are significant in the context of oxidative stress-related diseases. Research indicates that Coronarin B exhibits inhibitory action on reactive oxygen species (ROS) production, which can protect cells from oxidative damage . This application is particularly relevant in skincare, where oxidative stress leads to premature aging, and in neurodegenerative diseases where oxidative stress is a contributing factor.
Enhancement of Plant Drought Tolerance
Interestingly, Coronarin B has also been found to enhance the drought tolerance of plants . This application is crucial in agriculture, particularly in the context of climate change and water scarcity. By understanding the mechanisms through which Coronarin B affects plant physiology, it could be used to develop more resilient crop varieties.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Coronarin B, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium , has been reported to have cytotoxic and antiplasmodial activities . It is known to inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells .
Mode of Action
It is known that coronarin b exerts its antiproliferative action via an activation of the mapk pathway, notably by a stimulation of erk/jnk phosphorylation, which subsequently leads to drug-induced inhibition of cell proliferation and activation of the intrinsic apoptotic pathway .
Biochemical Pathways
Coronarin B affects several biochemical pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may interfere with the signaling pathways that regulate cytokine production . In addition, it has been found to enhance the drought tolerance of maize plants by affecting interactions between rhizosphere fungal community and metabolites .
Pharmacokinetics
It is known that the compound has cytotoxic and antiplasmodial activities , suggesting that it is able to reach its target sites in the body
Result of Action
Coronarin B has been shown to have significant effects at the molecular and cellular levels. It inhibits the production of pro-inflammatory cytokines, which can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation . In addition, it has been found to enhance the drought tolerance of maize plants, suggesting that it may have applications in agriculture .
Action Environment
The action of Coronarin B can be influenced by environmental factors. For example, it has been shown to enhance the drought tolerance of maize plants, suggesting that its efficacy may be influenced by environmental conditions such as moisture levels
Propriétés
IUPAC Name |
7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNGEYQJGYGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318146 | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72702906 | |
CAS RN |
119188-38-4 | |
| Record name | Coronarin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119188-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronarin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can you tell us about the isolation and identification of Coronarin B from its natural source?
A1: Coronarin B was isolated from the rhizomes of Hedychium coronarium, also known as white ginger lily. [] While the study doesn't specifically detail the isolation procedure for Coronarin B, it mentions that Coronarin B was among the known compounds identified. The structural determination was likely achieved through spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), comparing the obtained data with previously reported information on Coronarin B.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![exo-Carbamic acid, N-[(3-endo)-8-acetyl-8-azabicyclo[3.2.1]oct-3-yl]-, 1,1-dimet](/img/no-structure.png)



![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)